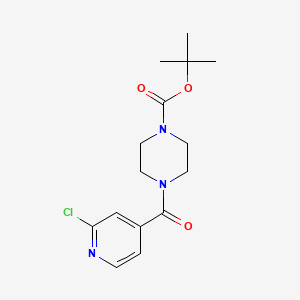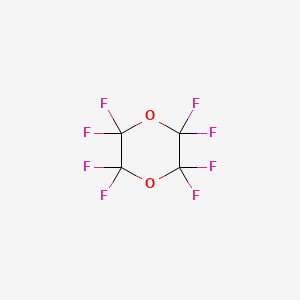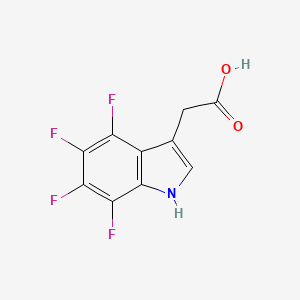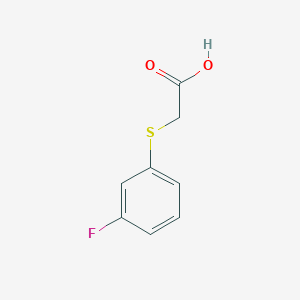
5-Fluoro-2-(2,2,2-trifluoroethoxy)nitrobenzene
Übersicht
Beschreibung
5-Fluoro-2-(2,2,2-trifluoroethoxy)nitrobenzene is a useful research compound. Its molecular formula is C8H5F4NO3 and its molecular weight is 239.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
1-Fluoro-2,5-dimethoxy-4-nitrobenzene, a similar compound, was synthesized with a 90% yield, showcasing the potential for efficient production of fluorinated nitrobenzenes. X-ray crystallography confirmed its structure, indicating the feasibility of detailed structural analysis for similar compounds (Sweeney, McArdle, & Aldabbagh, 2018).
Fluorine-18 Production
The production of fluorine-18, a crucial isotope in PET imaging, involves nucleophilic substitutions in compounds like 1-[18F]fluoro-4-nitrobenzene. This highlights the role of fluorinated nitrobenzenes in medical imaging technologies (Knust, Machulla, & Roden, 1986).
Molecular Structure Studies
Studies on various fluorine-substituted nitrobenzenes, including 2-fluoro-, 2,4-difluoro-, and 2,5-difluoronitrobenzene, have contributed to understanding the internal rotation potential and molecular structure of these compounds. This research aids in the development of new materials and pharmaceuticals (Larsen & Nielsen, 2014).
Electron Spin Resonance Studies
The electron spin resonance of nitro- and fluoro-substituted radicals, including those in nitrobenzene, provides insights into the electronic properties of these molecules. This information is vital for the development of organic electronic materials (Kulkarni & Trapp, 1986).
Photochemistry for Synthesis
Photochemistry of 2-nitroarenes, involving compounds like 2-nitrophenyl-α-trifluoromethyl carbinols, is significant for synthesizing high-value fluoromethylated products. This method is essential for producing biologically active compounds and materials (Belligund et al., 2019).
Reactions and Magnetic Resonance Studies
The reactions of fluorinated nitrobenzenes and their magnetic resonance spectra, as demonstrated in compounds like 2-Fluoro-5-nitrobenzonitrile, offer valuable insights for the development of new chemical sensors and diagnostic tools (Wilshire, 1967).
Polymorphonuclear Leukocyte Function Inhibition
Bifunctional fluorinated nitrobenzenes have been shown to inhibit functions of rabbit polymorphonuclear leukocytes. This discovery could lead to new anti-inflammatory agents or immune system modulators (Elferink & Deierkauf, 1984).
Fluorination for Aromatic Substrates
The use of compounds like 1-fluoro-2,4,6-trichloro-1,3,5-triazinium in the fluorination of aromatic substrates, including nitrobenzene, is key for synthesizing new fluorinated materials with potential applications in various industries (Banks et al., 2003).
Smectogenic Compounds Analysis
Molecular ordering studies of smectogenic compounds related to fluorinated nitrobenzenes, such as FLUORO1 and FLUORO2, are crucial for understanding liquid crystal displays and advanced optical materials (Ojha & Pisipati, 2003).
SNAr Reactions
Studies on SNAr reactions in fluorine-substituted nitrobenzenes, like 3-fluoro-4-chloronitrobenzene, provide insights into electrophilic substitution reactions essential for pharmaceutical synthesis and material science (Cervera, Marquet, & Martin, 1996).
Safety and Hazards
Eigenschaften
IUPAC Name |
4-fluoro-2-nitro-1-(2,2,2-trifluoroethoxy)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F4NO3/c9-5-1-2-7(6(3-5)13(14)15)16-4-8(10,11)12/h1-3H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFIRBTKVPRXFQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)[N+](=O)[O-])OCC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F4NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Ethyl 2-chloro-2-[(4-chlorobenzoyl)amino]-3,3,3-trifluoropropanoate](/img/structure/B3041585.png)
![Ethyl 3,3,3-trifluoro-2-[(2-fluoroacetyl)amino]-2-hydroxypropanoate hemihydrate](/img/structure/B3041586.png)


![Ethyl 3,3,3-trifluoro-2-hydroxy-2-[(2,2,2-trifluoroacetyl)amino]propanoate](/img/structure/B3041591.png)
![Ethyl 2-chloro-2-[(2,4-dichlorobenzoyl)amino]-3,3,3-trifluoropropanoate](/img/structure/B3041592.png)
![Ethyl 2-chloro-2-[(2,6-difluorobenzoyl)amino]-3,3,3-trifluoropropanoate](/img/structure/B3041594.png)



![Ethyl 2-[(2,6-dichlorobenzoyl)amino]acetate](/img/structure/B3041601.png)

![ethyl N-[2-[bis(2-methylpropoxy)phosphoryl]-1,1,1,3,3,3-hexafluoropropan-2-yl]carbamate](/img/structure/B3041604.png)

